1,3-Dioxoisoindolin-2-yl 4-(((benzyloxy)carbonyl)amino)butanoate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves the reaction of phthalic anhydride with appropriate amines and alcohols under controlled conditions. One common method involves the use of benzyloxycarbonyl-protected amino acids, which react with phthalic anhydride to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted phthalimides, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved may include the modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyloxycarbonyl group provides additional stability and allows for selective reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C20H18N2O6 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C20H18N2O6/c23-17(28-22-18(24)15-9-4-5-10-16(15)19(22)25)11-6-12-21-20(26)27-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,26) |
InChI Key |
FDXAQKSBYSXHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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